molecular formula C19H24N2S B13012833 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline

1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B13012833
M. Wt: 312.5 g/mol
InChI Key: RDYZAFNHSQCMES-UHFFFAOYSA-N
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Description

1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a unique structure combining a pyridine ring, a tetrahydroquinoline moiety, and a tert-butylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the reaction of 3-methylpyridine with tert-butylthiol in the presence of a catalyst to introduce the tert-butylthio group. This is followed by a cyclization reaction to form the tetrahydroquinoline ring. The reaction conditions often involve the use of solvents such as toluene and catalysts like palladium or scandium triflate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The tert-butylthio group can undergo redox reactions, influencing the compound’s activity. The pyridine and tetrahydroquinoline moieties can interact with biological macromolecules, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and tetrahydroquinoline derivatives, such as:

Uniqueness

The uniqueness of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylthio group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H24N2S

Molecular Weight

312.5 g/mol

IUPAC Name

1-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C19H24N2S/c1-14-12-16(22-19(2,3)4)13-20-18(14)21-11-7-9-15-8-5-6-10-17(15)21/h5-6,8,10,12-13H,7,9,11H2,1-4H3

InChI Key

RDYZAFNHSQCMES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)SC(C)(C)C

Origin of Product

United States

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